molecular formula C24H29FN2O3S B248586 (4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Cat. No. B248586
M. Wt: 444.6 g/mol
InChI Key: LEMUJQKQJCOLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone, commonly known as BMS-986121, is a novel small molecule inhibitor of TYK2 (Tyrosine Kinase 2) enzyme. The TYK2 enzyme plays a crucial role in the immune system, and it is involved in the signaling pathways of several cytokines. BMS-986121 has been shown to have potential therapeutic applications in several autoimmune and inflammatory diseases.

Mechanism of Action

BMS-986121 selectively inhibits the TYK2 enzyme, which plays a crucial role in the immune system's signaling pathways. The TYK2 enzyme is involved in the signaling of several cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 blocks the signaling of these cytokines, leading to a reduction in inflammation and immune response. BMS-986121 has been shown to be highly selective for TYK2, with minimal off-target effects.
Biochemical and Physiological Effects:
BMS-986121 has been shown to have potent anti-inflammatory and immunosuppressive effects in several preclinical studies. In animal models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease, BMS-986121 has been shown to reduce inflammation and improve disease symptoms. BMS-986121 has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23.

Advantages and Limitations for Lab Experiments

BMS-986121 has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, with minimal off-target effects. It has also been shown to be effective in several animal models of autoimmune and inflammatory diseases. However, there are some limitations to the use of BMS-986121 in lab experiments. It has a short half-life, which may limit its efficacy in some experiments. It is also a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types.

Future Directions

There are several future directions for the research and development of BMS-986121. One potential application is in the treatment of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986121 in these diseases. Another potential application is in the treatment of certain cancers, which are known to be driven by cytokine signaling pathways. BMS-986121 may also have potential applications in the treatment of viral infections, such as COVID-19, which are known to induce cytokine storms. Overall, BMS-986121 has shown great promise as a potential therapeutic agent for several autoimmune and inflammatory diseases, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of BMS-986121 involves several steps, starting with the synthesis of 4-benzylpiperidine. The benzyl group is then protected with tert-butyldimethylsilyl (TBDMS) to obtain the intermediate compound. The intermediate is then coupled with 4-fluorobenzenesulfonyl chloride to obtain the desired product, BMS-986121. The synthesis of BMS-986121 has been reported in the literature, and it has been optimized to obtain high yields and purity.

Scientific Research Applications

BMS-986121 has been extensively studied for its potential therapeutic applications in several autoimmune and inflammatory diseases. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and Type I interferons. Inhibition of TYK2 has been shown to have potential therapeutic applications in several autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

properties

Molecular Formula

C24H29FN2O3S

Molecular Weight

444.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C24H29FN2O3S/c25-22-8-10-23(11-9-22)31(29,30)27-14-4-7-21(18-27)24(28)26-15-12-20(13-16-26)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20-21H,4,7,12-18H2

InChI Key

LEMUJQKQJCOLGK-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.